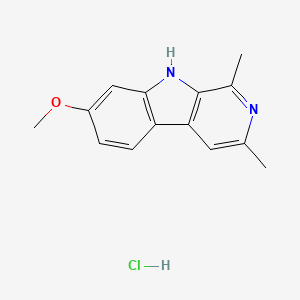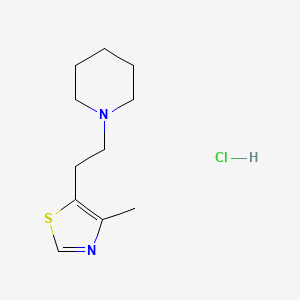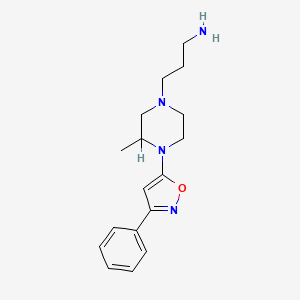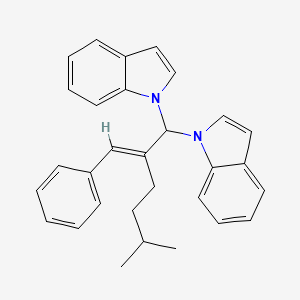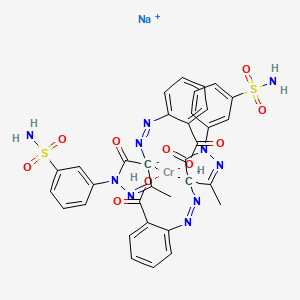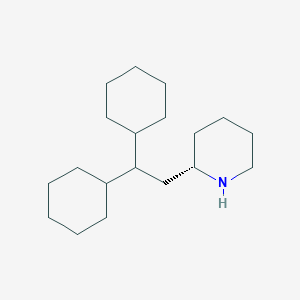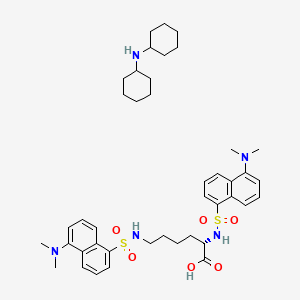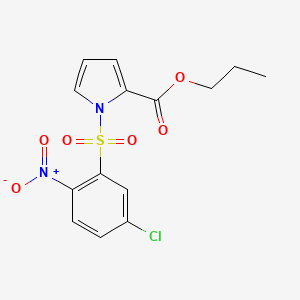![molecular formula C10H9N3O2 B12720750 3,5-Dihydro[1,2,4]triazino[3,4-C][1,4]benzoxazin-2(1h)-One CAS No. 139605-49-5](/img/structure/B12720750.png)
3,5-Dihydro[1,2,4]triazino[3,4-C][1,4]benzoxazin-2(1h)-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one is a heterocyclic compound that features a unique fusion of triazine and benzoxazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoxazine with a triazine derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted benzoxazine derivatives.
Applications De Recherche Scientifique
3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazine derivatives: Compounds with similar benzoxazine rings but different substituents.
Triazine derivatives: Compounds with triazine rings and varying functional groups.
Uniqueness
3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
139605-49-5 |
|---|---|
Formule moléculaire |
C10H9N3O2 |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-2-one |
InChI |
InChI=1S/C10H9N3O2/c14-10-5-13-7-3-1-2-4-8(7)15-6-9(13)11-12-10/h1-4H,5-6H2,(H,12,14) |
Clé InChI |
PNPBXXNNLJGHBP-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NN=C2N1C3=CC=CC=C3OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


